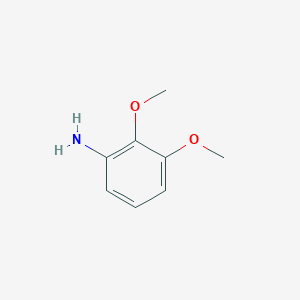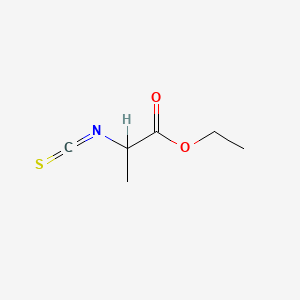
2,4,5-トリフルオロベンゾイルクロリド
概要
説明
科学的研究の応用
作用機序
Target of Action
2,4,5-Trifluorobenzoyl chloride is primarily used as a reagent in the synthesis of various organic compounds . It doesn’t have a specific biological target, but its reactivity makes it a valuable tool in chemical synthesis.
Mode of Action
As an acyl chloride, 2,4,5-Trifluorobenzoyl chloride is highly reactive. It readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, including amines and alcohols, to form amides and esters, respectively . The trifluoromethyl group on the benzene ring can significantly influence the electronic properties of the molecule, potentially affecting its reactivity.
Biochemical Pathways
Given that 2,4,5-Trifluorobenzoyl chloride is primarily used as a synthetic reagent, it doesn’t directly participate in any biochemical pathways. It can be used to synthesize various organic compounds, including pharmaceuticals and other biologically active molecules .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would likely depend on factors such as its lipophilicity, water solubility, and chemical stability .
Result of Action
The primary result of 2,4,5-Trifluorobenzoyl chloride’s action is the formation of new organic compounds through chemical reactions . For example, it has been used in the synthesis of glycosylated derivatives of some fluoroquinolone antibiotics .
Action Environment
The action of 2,4,5-Trifluorobenzoyl chloride is highly dependent on the reaction conditions, including temperature, solvent, and the presence of other reagents . Its stability and reactivity can also be influenced by environmental factors such as humidity and light exposure.
生化学分析
Biochemical Properties
2,4,5-Trifluorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of glycosylated derivatives. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. This interaction is crucial for the formation of glycosidic bonds, which are essential in the synthesis of glycosylated antibiotics . Additionally, 2,4,5-Trifluorobenzoyl chloride can react with proteins and other biomolecules, forming covalent bonds that can modify their structure and function.
Cellular Effects
The effects of 2,4,5-Trifluorobenzoyl chloride on various types of cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes through covalent bonding. This modification can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the production of metabolites . These effects can vary depending on the concentration and exposure time of the compound.
Molecular Mechanism
At the molecular level, 2,4,5-Trifluorobenzoyl chloride exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity. This compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Trifluorobenzoyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4,5-Trifluorobenzoyl chloride can degrade over time, leading to a decrease in its reactivity and potency . Long-term exposure to the compound can result in cumulative effects on cells, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,4,5-Trifluorobenzoyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic flux . Toxic or adverse effects can occur at high doses, including tissue damage and disruption of normal cellular processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
2,4,5-Trifluorobenzoyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with biomolecules . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,4,5-Trifluorobenzoyl chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and reactivity.
Subcellular Localization
The subcellular localization of 2,4,5-Trifluorobenzoyl chloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biochemical effects
準備方法
Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorobenzoyl chloride can be synthesized through the acylation of 2,4,5-trifluorobenzoic acid or 2,4,5-trifluorobenzamide using acylating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, 2,4,5-trifluorobenzoyl chloride is produced by reacting 1,2,4-trifluorobenzene with paraformaldehyde in the presence of a chlorinating agent . This method is cost-effective, environmentally friendly, and yields a high-purity product suitable for large-scale production .
化学反応の分析
Types of Reactions: 2,4,5-Trifluorobenzoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl groups and the reactive acyl chloride functional group . It can also participate in Friedel-Crafts acylation reactions, forming ketones when reacted with aromatic compounds in the presence of a Lewis acid catalyst .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Major Products:
Amines: Reaction with amines yields amides.
Alcohols: Reaction with alcohols produces esters.
類似化合物との比較
- 2,3,4,5-Tetrafluorobenzoyl chloride
- 2,4,6-Trifluorobenzoyl chloride
- 2,3,5-Trifluorobenzoyl chloride
Comparison: 2,4,5-Trifluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the properties of the products formed . Compared to 2,3,4,5-tetrafluorobenzoyl chloride, which has an additional fluorine atom, 2,4,5-trifluorobenzoyl chloride offers a different electronic environment, affecting its reactivity in nucleophilic substitution and acylation reactions . Similarly, the positional isomers 2,4,6-trifluorobenzoyl chloride and 2,3,5-trifluorobenzoyl chloride exhibit distinct reactivity patterns due to the varying electronic effects of the fluorine atoms .
特性
IUPAC Name |
2,4,5-trifluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-7(12)3-1-5(10)6(11)2-4(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBGCAUUOPNJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237036 | |
| Record name | 2,4,5-Trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88419-56-1 | |
| Record name | 2,4,5-Trifluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088419561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trifluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trifluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4,5-trifluorobenzoyl chloride utilized in synthesizing fluoroquinolones, and what makes it significant in this process?
A1: 2,4,5-Trifluorobenzoyl chloride acts as an electrophilic building block in the synthesis of fluoroquinolones. [, ] Specifically, it reacts with ethyl 2-pyridylacetate, followed by an intramolecular cyclization, to form the core tricyclic ring system characteristic of fluoroquinolones. [] The presence of fluorine atoms on the benzoyl chloride is crucial. These fluorine atoms contribute to the desired pharmacological properties of the resulting fluoroquinolone antibiotic by influencing its binding affinity to bacterial targets and its pharmacokinetic profile.
Q2: The research mentions the synthesis of aryl glycosides using 2,4,5-trifluorobenzoyl chloride. What is the rationale behind synthesizing these derivatives, and what potential advantages do they offer?
A2: The synthesis of aryl glycosides, where a sugar molecule is attached to the fluoroquinolone core, aims to improve the drug's pharmacokinetic properties, particularly its uptake and distribution. [] Researchers hypothesize that these glycosylated derivatives might exploit the body's natural sugar transport systems, leading to enhanced cellular uptake and potentially overcoming resistance mechanisms in bacteria. [] While preliminary findings suggest that some glycosylated derivatives show promising activity, further research is needed to fully elucidate their transport mechanisms and efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















